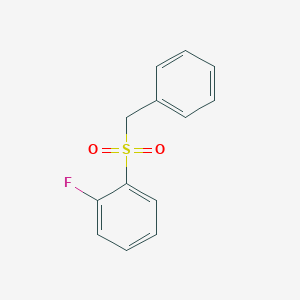![molecular formula C16H20N4O B7574795 N-[4-(azepan-1-yl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B7574795.png)
N-[4-(azepan-1-yl)phenyl]-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(azepan-1-yl)phenyl]-1H-pyrazole-4-carboxamide is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications in various fields. This compound is also known as AZD-9291 and is a potent third-generation epidermal growth factor receptor (EGFR) inhibitor.
Mechanism of Action
AZD-9291 works by irreversibly binding to the ATP-binding site of the EGFR kinase domain, which inhibits the phosphorylation of downstream signaling molecules. This ultimately leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, N-[4-(azepan-1-yl)phenyl]-1H-pyrazole-4-carboxamide has also been found to have other biochemical and physiological effects. It has been shown to improve glucose tolerance and insulin sensitivity in animal models, and it has also been found to have anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-[4-(azepan-1-yl)phenyl]-1H-pyrazole-4-carboxamide in lab experiments is its potency as an EGFR inhibitor. This makes it a valuable tool for studying the role of EGFR in cancer and other diseases. However, one limitation of using this compound is its potential toxicity, which can vary depending on the dose and duration of treatment.
Future Directions
There are many potential future directions for research on N-[4-(azepan-1-yl)phenyl]-1H-pyrazole-4-carboxamide. One area of interest is the development of new analogs that have improved potency and selectivity for EGFR inhibition. Another area of focus is the investigation of the compound's potential applications in other diseases, such as diabetes and inflammation. Additionally, there is ongoing research on the use of AZD-9291 in combination with other drugs for the treatment of cancer.
Synthesis Methods
The synthesis of N-[4-(azepan-1-yl)phenyl]-1H-pyrazole-4-carboxamide involves a multistep process that starts with the reaction of 4-bromoaniline and 1-azepanamine to form N-(4-bromo-phenyl)azepan-1-amine. This intermediate is then reacted with 1H-pyrazole-4-carboxylic acid to form the final product, N-[4-(azepan-1-yl)phenyl]-1H-pyrazole-4-carboxamide.
Scientific Research Applications
N-[4-(azepan-1-yl)phenyl]-1H-pyrazole-4-carboxamide has been extensively studied for its potential applications in cancer treatment. It has been found to be a potent inhibitor of EGFR, which is a protein that is overexpressed in many types of cancer. By inhibiting EGFR, AZD-9291 can prevent the growth and spread of cancer cells.
properties
IUPAC Name |
N-[4-(azepan-1-yl)phenyl]-1H-pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c21-16(13-11-17-18-12-13)19-14-5-7-15(8-6-14)20-9-3-1-2-4-10-20/h5-8,11-12H,1-4,9-10H2,(H,17,18)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQTYOORCHAIBOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CNN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(azepan-1-yl)phenyl]-1H-pyrazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(2,4-dichlorophenyl)ethyl]-N-methylmethanesulfonamide](/img/structure/B7574743.png)
![N-cyclopropyl-N-[(thiophen-2-yl)methyl]methanesulfonamide](/img/structure/B7574746.png)


![2-Chloro-5-[(1,5-dimethylpyrrole-2-carbonyl)amino]benzoic acid](/img/structure/B7574781.png)
![2,6-dimethyl-N-[(2-methylpyrazol-3-yl)methyl]pyrimidin-4-amine](/img/structure/B7574787.png)

![3-[[3-(5-methyl-1H-pyrazol-4-yl)propylamino]methyl]phenol](/img/structure/B7574805.png)

![2-[1-(4-Bromophenyl)ethylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7574819.png)


![1-[4-(Pyrrolidin-1-ylmethyl)piperidin-1-yl]propan-1-one](/img/structure/B7574832.png)